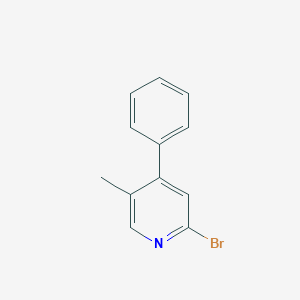![molecular formula C17H13NO4 B15248667 1-Amino-4-hydroxy-2-[(prop-2-en-1-yl)oxy]anthracene-9,10-dione CAS No. 53815-95-5](/img/structure/B15248667.png)
1-Amino-4-hydroxy-2-[(prop-2-en-1-yl)oxy]anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Allyloxy)-1-amino-4-hydroxyanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and as intermediates in organic synthesis. This particular compound is characterized by the presence of an allyloxy group, an amino group, and a hydroxy group attached to the anthracene-9,10-dione core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allyloxy)-1-amino-4-hydroxyanthracene-9,10-dione typically involves the following steps:
Formation of the Anthraquinone Core: The anthraquinone core can be synthesized through the oxidation of anthracene using oxidizing agents such as chromium trioxide or potassium dichromate.
Introduction of the Allyloxy Group: The allyloxy group can be introduced via an etherification reaction. This involves reacting the anthraquinone with allyl alcohol in the presence of an acid catalyst.
Amination: The amino group can be introduced through a nucleophilic substitution reaction. This involves reacting the intermediate compound with ammonia or an amine under suitable conditions.
Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction, typically using hydrogen peroxide or another suitable oxidizing agent.
Industrial Production Methods
Industrial production of 2-(Allyloxy)-1-amino-4-hydroxyanthracene-9,10-dione may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Common industrial methods include:
Batch Reactors: These are used for small to medium-scale production and allow for precise control over reaction conditions.
Continuous Flow Reactors: These are used for large-scale production and offer advantages such as improved efficiency, consistency, and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(Allyloxy)-1-amino-4-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Addition: The allyloxy group can undergo addition reactions, such as hydroboration or epoxidation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Addition: Reagents such as borane or peracids are used for addition reactions.
Major Products
The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and other derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
2-(Allyloxy)-1-amino-4-hydroxyanthracene-9,10-dione has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a lead compound for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Allyloxy)-1-amino-4-hydroxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, participate in redox reactions, and interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to various biological effects, including modulation of enzyme activity, induction of oxidative stress, and alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-Amino-4-hydroxyanthraquinone: Similar structure but lacks the allyloxy group.
2-Aminoanthraquinone: Similar structure but lacks the hydroxy and allyloxy groups.
Alizarin: Similar structure but lacks the amino and allyloxy groups.
Uniqueness
2-(Allyloxy)-1-amino-4-hydroxyanthracene-9,10-dione is unique due to the presence of the allyloxy group, which imparts distinct chemical and biological properties. The combination of amino, hydroxy, and allyloxy groups in the anthraquinone core makes it a versatile compound with diverse applications in various fields.
Propiedades
Número CAS |
53815-95-5 |
|---|---|
Fórmula molecular |
C17H13NO4 |
Peso molecular |
295.29 g/mol |
Nombre IUPAC |
1-amino-4-hydroxy-2-prop-2-enoxyanthracene-9,10-dione |
InChI |
InChI=1S/C17H13NO4/c1-2-7-22-12-8-11(19)13-14(15(12)18)17(21)10-6-4-3-5-9(10)16(13)20/h2-6,8,19H,1,7,18H2 |
Clave InChI |
ZPVQFYIQBKAXCG-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC1=C(C2=C(C(=C1)O)C(=O)C3=CC=CC=C3C2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


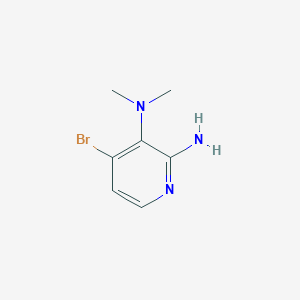

![6-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B15248592.png)
![3-Bromo-2-{[(1e)-2-(4-bromophenyl)-2-oxoethylidene]amino}-9h-fluoren-9-one](/img/structure/B15248596.png)
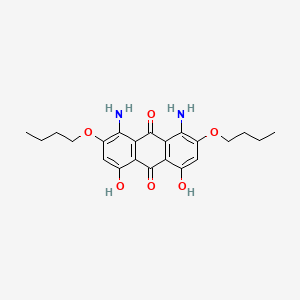

![N-(1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propyl)-3-methylbenzofuran-2-carboxamide](/img/structure/B15248615.png)
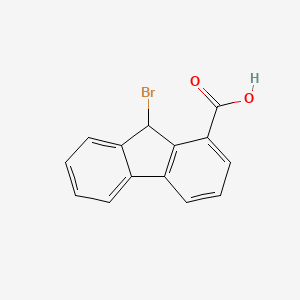
![[1(2H),4'-Bipyridin]-2-one](/img/structure/B15248619.png)
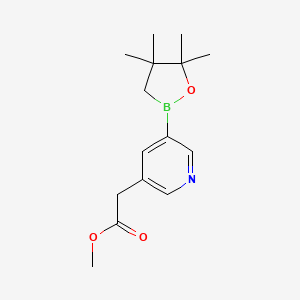
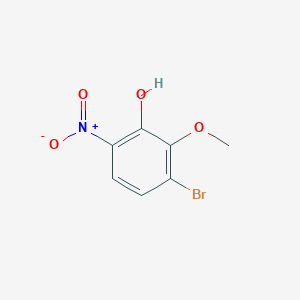
![(3aS,4S,7aS)-6-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B15248657.png)
![Imidazo[1,2-a]quinoxaline-1-carboxylicacid](/img/structure/B15248663.png)
